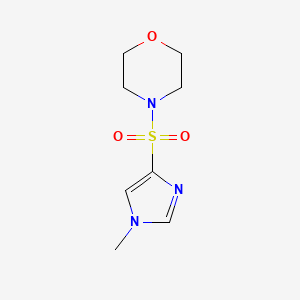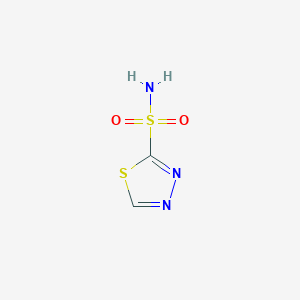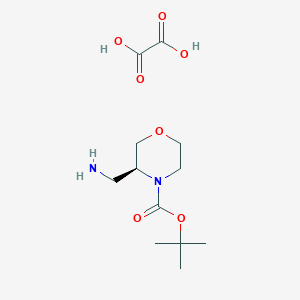![molecular formula C7H6IN3S B11770402 2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
2-Hydrazinyl-6-iodobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-iodobenzo[d]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole typically involves the reaction of benzo[d]thiazol-2-amine with hydrazine hydrochloride in the presence of ethylene glycol as a solvent . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
Starting Materials: Benzo[d]thiazol-2-amine and hydrazine hydrochloride.
Solvent: Ethylene glycol.
Reaction Conditions: Reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the iodine and hydrazinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-Hydrazinyl-6-iodobenzo[d]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antioxidant and antidiabetic properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-iodobenzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antidiabetic effects are linked to its inhibition of α-amylase, an enzyme involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylbenzo[d]thiazole: Lacks the iodine substituent but shares similar biological activities.
6-Substituted benzo[d]thiazoles: Variants with different substituents at the 6-position, which can alter their chemical and biological properties.
Uniqueness
The iodine atom, in particular, can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6IN3S |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
(6-iodo-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H6IN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) |
InChI Key |
TXKAWUOSRAPQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)













